![molecular formula C10H13ClO3 B135071 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one CAS No. 142183-74-2](/img/structure/B135071.png)
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one, also known as CAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of spiroketals and has a spirocyclic structure with a chlorine atom and an acetyl group attached to it. The synthesis of CAN has been a subject of interest for many researchers, and it has been found to have potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is not fully understood, but it is believed to act as an electrophile due to the presence of the acetyl group and the chlorine atom. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to react with various nucleophiles, including alcohols, amines, and thiols. The resulting products can then be used for further synthesis.
Efectos Bioquímicos Y Fisiológicos
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has cytotoxic effects on certain cancer cells. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in lab experiments is its versatility as a reagent. It can be used as a starting material for various syntheses and can also act as a catalyst in various reactions. However, one of the main limitations of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its toxicity. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. One of the most significant areas of research is the development of new synthetic methods for 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Researchers are also exploring the potential applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in the field of medicinal chemistry. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to have cytotoxic effects on certain cancer cells, and further research may lead to the development of new anticancer drugs. Additionally, researchers are exploring the potential use of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one as a ligand in organometallic chemistry and as a catalyst in various reactions.
Métodos De Síntesis
The synthesis of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is a complex process that involves several steps. One of the most common methods for synthesizing 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is the reaction of 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Another method involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, followed by the addition of acetic anhydride to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one.
Aplicaciones Científicas De Investigación
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its use as a reagent in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including spirocyclic compounds, heterocyclic compounds, and natural products. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has also been used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Propiedades
Número CAS |
142183-74-2 |
|---|---|
Nombre del producto |
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
Fórmula molecular |
C10H13ClO3 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
4-(2-chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H13ClO3/c11-6-8(12)7-5-9(13)14-10(7)3-1-2-4-10/h7H,1-6H2 |
Clave InChI |
SRHFHLQXMPGZFX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
SMILES canónico |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Sinónimos |
1-Oxaspiro[4.4]nonan-2-one, 4-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
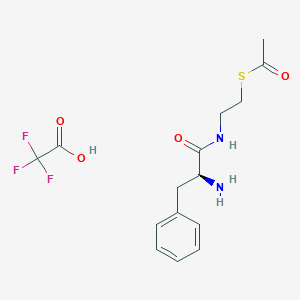
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
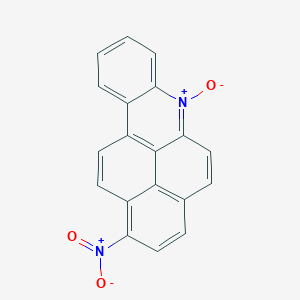
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
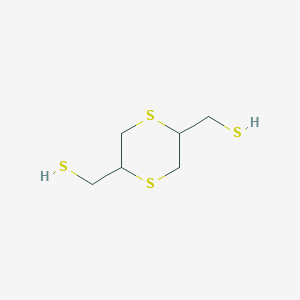
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
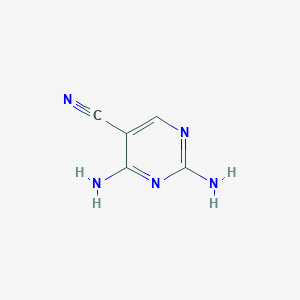
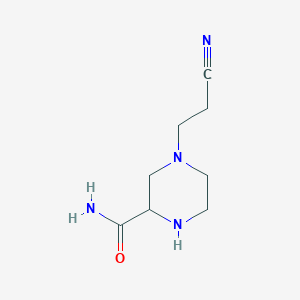
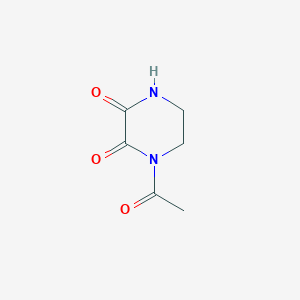
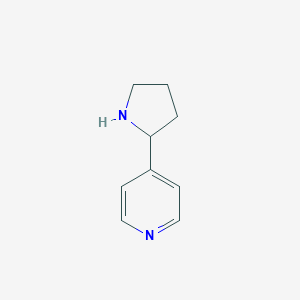
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
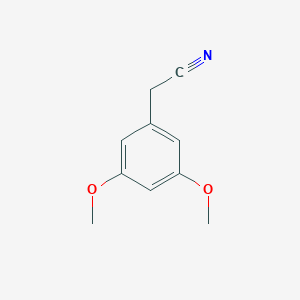
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)